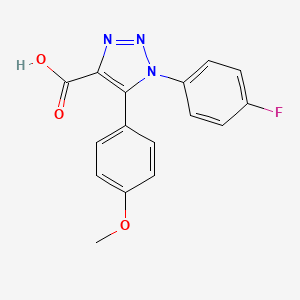

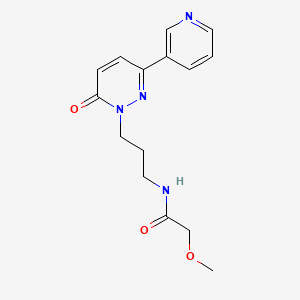

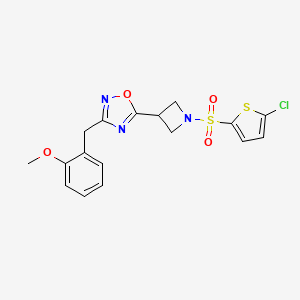

2-chloro-N-(3-hydroxyphenyl)-4-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-chloro-N-(3-hydroxyphenyl)acetamide” is a chemical compound that has been studied for its antimicrobial activity . It is synthesized through the chloroacetylation of m- and p-aminophenols .

Synthesis Analysis

The synthesis of “2-chloro-N-(3-hydroxyphenyl)acetamide” involves the chloroacetylation of m- and p-aminophenols in the presence of acetic acid, acetonitrile, and tetrahydrofuran as a solvent . The methods of purification of the obtained substances were also described .Molecular Structure Analysis

The structure of the synthesized substances is established by methods of IR, PMR, mass spectroscopy .Chemical Reactions Analysis

The main chemical reaction involved in the synthesis of “2-chloro-N-(3-hydroxyphenyl)acetamide” is chloroacetylation .Applications De Recherche Scientifique

Antimicrobial Activity

2-chloro-N-(3-hydroxyphenyl)-4-nitrobenzamide: has been studied for its potential as an antimicrobial agent. Research indicates that compounds related to this chemical structure exhibit appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria . However, these compounds have not shown significant antifungal activity, suggesting a selective efficacy that could be beneficial in targeting specific bacterial infections without affecting the fungal microbiota.

Cancer Research

In the realm of oncology, derivatives of this compound have been synthesized and evaluated for their anticancer activity. These derivatives have been tested against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung adenocarcinoma (A-549), using standard assays like the MTT assay . The results from these studies could inform the development of new cancer therapies that target specific pathways or cellular mechanisms.

Analgesic Properties

Analogues of 2-chloro-N-(3-hydroxyphenyl)-4-nitrobenzamide have been explored for their analgesic properties. In particular, a series of acetaminophen analogs bearing a heterocyclic moiety linked to the p-acylaminophenol fragment showed maintained analgesic profiles in vivo, with reduced hepatotoxicity compared to acetaminophen . This suggests potential applications in developing safer pain management options.

Chemical Synthesis

This compound plays a role in chemical synthesis as a precursor or intermediate in the formation of more complex molecules. For instance, it has been involved in the synthesis of fluconazole analogues, where one of the triazole moieties in fluconazole is replaced with different moieties to create potent inhibitors of Candida strains . This showcases its versatility in synthetic chemistry applications.

Pharmacokinetic Modulation

In pharmacology, 2-chloro-N-(3-hydroxyphenyl)-4-nitrobenzamide and its analogs have been used to modulate pharmacokinetic profiles. This involves altering the absorption, distribution, metabolism, and excretion (ADME) properties of pharmaceuticals to improve their efficacy and reduce side effects . Such research is crucial for the development of drugs with optimized therapeutic profiles.

Mécanisme D'action

Target of Action

It has been reported that similar compounds have shown appreciable antibacterial activity against both gram-positive and gram-negative bacteria .

Result of Action

The results of antimicrobial activity assays have shown that compounds similar to 2-chloro-N-(3-hydroxyphenyl)-4-nitrobenzamide exhibit appreciable activity against Gram-positive bacteria (B. subtilis and S. Aureus) and Gram-negative bacteria (E. coli) .

Propriétés

IUPAC Name |

2-chloro-N-(3-hydroxyphenyl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O4/c14-12-7-9(16(19)20)4-5-11(12)13(18)15-8-2-1-3-10(17)6-8/h1-7,17H,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURUPIRIIPAQRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(3-hydroxyphenyl)-4-nitrobenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methoxy-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2923157.png)

![N~4~-(2,5-dimethoxyphenyl)-N~2~-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2923161.png)

![2-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2923167.png)

![3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-6-(trifluoromethyl)-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2923171.png)

![methyl 2-{[({1-[3-(anilinocarbonyl)phenyl]-1H-imidazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2923176.png)

![7-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2923177.png)